N-Hexyl-N-[(pyren-1-yl)methyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-[(pyren-1-yl)methyl]acetamide typically involves the reaction of pyrene-1-carbaldehyde with hexylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . The process can be summarized as follows:
Starting Materials: Pyrene-1-carbaldehyde, hexylamine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.
Product Isolation: The product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-[(pyren-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the pyrene ring.
Major Products
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: Hexyl-N-[(pyren-1-yl)methyl]amine.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
N-Hexyl-N-[(pyren-1-yl)methyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is largely dependent on its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can intercalate into DNA, allowing it to act as a fluorescent probe . Additionally, the compound’s hydrophobic hexyl chain facilitates its incorporation into lipid membranes, making it useful for studying membrane dynamics and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-N-[(pyren-1-yl)methyl]amine: Similar structure but lacks the acetamide group.
N-Hexyl-N-[(pyren-1-yl)methyl]carbamate: Contains a carbamate group instead of an acetamide group.
N-Hexyl-N-[(pyren-1-yl)methyl]urea: Features a urea group in place of the acetamide group.
Uniqueness
N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is unique due to its specific combination of a pyrene moiety and an acetamide group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring fluorescence and specific molecular interactions .
Properties
CAS No. |
62214-27-1 |
---|---|
Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-hexyl-N-(pyren-1-ylmethyl)acetamide |
InChI |
InChI=1S/C25H27NO/c1-3-4-5-6-16-26(18(2)27)17-22-13-12-21-11-10-19-8-7-9-20-14-15-23(22)25(21)24(19)20/h7-15H,3-6,16-17H2,1-2H3 |
InChI Key |
RRRDKFTXFIULAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)C |
Origin of Product |
United States |
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